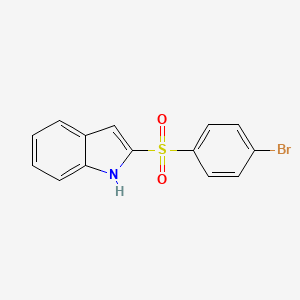
2-((4-Bromophenyl)sulfonyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Bromophenyl)sulfonyl)-1H-indole is an organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)sulfonyl)-1H-indole typically involves the reaction of 4-bromobenzenesulfonyl chloride with indole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions
2-((4-Bromophenyl)sulfonyl)-1H-indole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens, nitro groups, or alkyl groups are introduced.
Nucleophilic Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or alkyl halides are used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated, nitrated, or alkylated derivatives of the indole ring.
Nucleophilic Substitution: Products include substituted phenyl sulfonyl indoles.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl indole.
科学研究应用
2-((4-Bromophenyl)sulfonyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((4-Bromophenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
相似化合物的比较
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group but has a thiazole ring instead of an indole ring.
4-Bromophenyl sulfonyl acetonitrile: This compound contains the bromophenyl sulfonyl group but has an acetonitrile moiety.
Uniqueness
2-((4-Bromophenyl)sulfonyl)-1H-indole is unique due to its specific combination of the bromophenyl and sulfonyl indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
生物活性
2-((4-Bromophenyl)sulfonyl)-1H-indole is a sulfonamide derivative notable for its complex structure, which consists of a bromophenyl group attached to a sulfonyl functional group linked to an indole moiety. The molecular formula is C15H12BrN2O2S, with a molecular weight of approximately 372.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent.
The synthesis of this compound can be achieved through various methodologies, including:
- Sulfonylation of Indoles : Utilizing sulfonyl chlorides in the presence of bases or employing radical mechanisms with oxidants like hydrogen peroxide.
- Iodophor-Catalyzed Reactions : This method has shown good yields under mild conditions, emphasizing the versatility of the compound's synthesis .
Antiviral Properties
Research indicates that compounds similar to this compound exhibit significant antiviral activity, particularly against HIV-1. The sulfonamide group enhances biological activity by promoting hydrophobic interactions and hydrogen bonding with target proteins. Notably, indolylarylsulfones have been identified as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTI), which is crucial for viral replication .
Interaction Studies
Interaction studies reveal that the sulfonamide moiety plays a critical role in binding affinities with various biological targets. These interactions can significantly enhance ligand affinity and specificity, making this compound a candidate for further investigation in antiviral drug development .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromophenyl and sulfonamide moiety | Potential antiviral activity |
| 5-Nitro-1-(phenylsulfonyl)-2-phenyl-1H-indole | Nitro group enhances solubility and reactivity | Antiviral (NNRTI) |
| 1-(4-Chlorophenyl)sulfonyl-5-nitro-2-phenyl-1H-indole | Chlorine substitution alters electronic properties | Antiviral (NNRTI) |
This comparison highlights how variations in substituents can influence both biological activity and chemical behavior.
Case Studies
In a study focused on indolylarylsulfones, it was demonstrated that these compounds could effectively inhibit HIV-1 replication in vitro. The mechanism involved the disruption of viral enzyme activity essential for the replication cycle, showcasing the therapeutic potential of sulfonamide derivatives in treating viral infections .
Another investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications to the bromophenyl group could enhance or diminish antiviral efficacy. This emphasizes the importance of careful structural design in developing effective antiviral agents .
属性
分子式 |
C14H10BrNO2S |
|---|---|
分子量 |
336.21 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)sulfonyl-1H-indole |
InChI |
InChI=1S/C14H10BrNO2S/c15-11-5-7-12(8-6-11)19(17,18)14-9-10-3-1-2-4-13(10)16-14/h1-9,16H |
InChI 键 |
PHWBKUNSRVENHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















